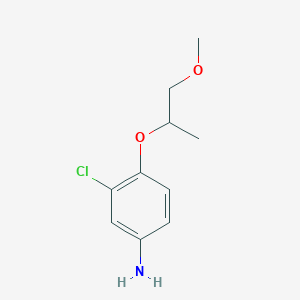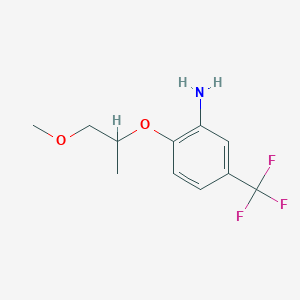![molecular formula C14H14FNO2 B1309769 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine CAS No. 879074-88-1](/img/structure/B1309769.png)
4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine is an organic compound with the molecular formula C14H14FNO2 It is characterized by the presence of a phenylamine group substituted with a 4-fluoro-phenoxy-ethoxy moiety
Applications De Recherche Scientifique
4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of novel materials and chemical processes.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine typically involves the following steps:
Preparation of 4-fluoro-phenol: This can be achieved through the fluorination of phenol using appropriate fluorinating agents.
Etherification: 4-fluoro-phenol is reacted with ethylene oxide to form 4-(2-hydroxyethoxy)-fluorobenzene.
Formation of 4-(2-(4-Fluoro-phenoxy)-ethoxy)-benzene: The intermediate 4-(2-hydroxyethoxy)-fluorobenzene is then reacted with 4-bromoaniline under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding aniline derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted phenylamine derivatives.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine involves its interaction with specific molecular targets. The phenylamine group can interact with enzymes or receptors, potentially modulating their activity. The fluorine atom may enhance the compound’s binding affinity and selectivity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[2-(4-Chloro-phenoxy)-ethoxy]-phenylamine: Similar structure but with a chlorine atom instead of fluorine.
4-[2-(4-Methyl-phenoxy)-ethoxy]-phenylamine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the stability, lipophilicity, and binding affinity of organic compounds, making this compound particularly interesting for research and development.
Propriétés
IUPAC Name |
4-[2-(4-fluorophenoxy)ethoxy]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFNJDGLCVUSIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCOC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)





![4H-thiochromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1309734.png)
